N,N-Diisopropylbenzamide
Overview
Description
N,N-Diisopropylbenzamide is a chemical compound with the molecular formula C13H19NO . Its average mass is 205.296 Da and its monoisotopic mass is 205.146667 Da . It is also known by other names such as N,N-Bis(1-methylethyl)benzamide .
Synthesis Analysis
The synthesis of N,N-Diisopropylbenzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by the readily available base LDA (lithium diisopropylamide) .Molecular Structure Analysis
The molecular structure of N,N-Diisopropylbenzamide consists of 13 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is UYXMMJPYFKRKKM-UHFFFAOYSA-N .Chemical Reactions Analysis
N,N-Diisopropylbenzamide can undergo direct alkylation with methyl sulfides under transition metal-free conditions . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones .Physical And Chemical Properties Analysis
N,N-Diisopropylbenzamide has a molecular weight of 205.2961 . More detailed physical and chemical properties may require specific experimental measurements or computational calculations, which are not provided in the available sources.Scientific Research Applications
Transition Metal-Free Alkylation
N,N-Diisopropylbenzamide: has been utilized in the direct alkylation of benzamides with methyl sulfides under transition metal-free conditions . This innovative approach leverages the base LDA (lithium diisopropylamide) to promote the reaction, achieving efficient and selective synthesis of α-sulfenylated ketones without the need for transition metal catalysts or organometallic reagents.
Nucleophilic Acyl Substitution Reactions
The compound serves as a fundamental structural unit in nucleophilic acyl substitution reactions. Its stability and planarity due to resonance stabilization are crucial for its particular functions in these reactions .
Synthesis of α-Sulfenylated Ketones
N,N-Diisopropylbenzamide: plays a significant role in the synthesis of α-sulfenylated ketones. The process involves the deprotonative aroylation of methyl sulfides, which is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .
Chemical Synthesis
As a chemical reagent, N,N-Diisopropylbenzamide is involved in various areas of chemical synthesis. It is used in the preparation of other complex molecules and serves as a key intermediate in organic synthesis processes .
Material Science Applications
In material science, N,N-Diisopropylbenzamide can be used to modify the properties of materials, potentially leading to the development of new materials with enhanced characteristics .
Chromatography
The compound may find applications in chromatography as a standard or reference compound due to its distinct chemical properties .
Pharmaceutical Research
N,N-Diisopropylbenzamide: is likely to be used in pharmaceutical research, particularly in the synthesis of drug candidates or the study of drug interactions .
Life Science Research
In life sciences, this compound could be used in the study of biochemical processes and pathways, contributing to a deeper understanding of biological systems .
Mechanism of Action
. The primary targets of N,N-Diisopropylbenzamide are not explicitly mentioned in the available literature. .
Mode of Action
This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
Biochemical Pathways
The compound’s mode of action suggests that it may influence pathways involving the transformation of amides .
Pharmacokinetics
The compound’s molecular weight of 2052961 could potentially influence its bioavailability.
Result of Action
The result of the action of N,N-Diisopropylbenzamide is the efficient and selective synthesis of α-sulfenylated ketones . This is achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
Action Environment
The action of N,N-Diisopropylbenzamide is influenced by environmental conditions. For instance, the alkylation process is carried out at 40°C . .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling N,N-Diisopropylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
N,N-di(propan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMMJPYFKRKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174321 | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropylbenzamide | |
CAS RN |
20383-28-2 | |
Record name | N,N-Bis(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20383-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020383282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20383-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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